An In-depth Technical Guide to 3-Borono-N-(2,3-dimethylphenyl)benzamide: A Key Building Block for Targeted Protein Degradation
An In-depth Technical Guide to 3-Borono-N-(2,3-dimethylphenyl)benzamide: A Key Building Block for Targeted Protein Degradation
CAS Number: 957060-99-0[1]
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 3-Borono-N-(2,3-dimethylphenyl)benzamide, a specialized chemical building block pivotal in the field of targeted protein degradation (TPD). While this molecule is recognized as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), detailed experimental data for its synthesis and characterization are not widely published. This guide, therefore, synthesizes information from analogous compounds and established synthetic methodologies to provide a robust framework for its utilization. We will delve into its chemical properties, a proposed synthetic route, and methods for its characterization, all within the context of its application in the development of novel therapeutics. The core focus is to equip researchers with the necessary knowledge to effectively incorporate this molecule into their drug discovery workflows.
Introduction: The Role of 3-Borono-N-(2,3-dimethylphenyl)benzamide in Drug Discovery
3-Borono-N-(2,3-dimethylphenyl)benzamide has emerged as a valuable fragment in the medicinal chemist's toolbox, particularly for its application as a "Protein Degrader Building Block".[1] Its structure combines a benzamide moiety with a boronic acid group. This unique combination makes it a versatile connector piece in the modular construction of PROTACs.
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs). They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The boronic acid group on 3-Borono-N-(2,3-dimethylphenyl)benzamide can serve as a reactive handle for covalent linkage to other components of a PROTAC, such as the E3 ligase ligand or the linker, while the N-(2,3-dimethylphenyl)benzamide portion can be tailored to interact with specific target proteins.
Physicochemical Properties
A clear understanding of the physicochemical properties of 3-Borono-N-(2,3-dimethylphenyl)benzamide is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 957060-99-0 | [1] |
| Molecular Formula | C₁₅H₁₆BNO₃ | [1] |
| Molecular Weight | 269.1 g/mol | [1] |
| Purity | ≥96% (commercially available) | [1] |
| Storage | Room temperature | [1] |
Synthesis of 3-Borono-N-(2,3-dimethylphenyl)benzamide: A Proposed Protocol
Reaction Scheme
Caption: Proposed synthesis of 3-Borono-N-(2,3-dimethylphenyl)benzamide.
Step-by-Step Methodology
This protocol is a general guideline and may require optimization.
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Preparation: To a clean, dry round-bottom flask, add 3-boronobenzoic acid (1.0 eq).
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Dissolution: Dissolve the starting material in an appropriate anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
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Activation: Add a suitable amide coupling agent such as HATU (1.1 eq) or HBTU (1.1 eq) to the solution.
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Base Addition: Add a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 eq) or triethylamine (Et₃N) (2.0 eq), to the reaction mixture.
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Amine Addition: Slowly add 2,3-dimethylaniline (1.0 eq) to the activated carboxylic acid solution.
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Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-Borono-N-(2,3-dimethylphenyl)benzamide.
Characterization and Analytical Methods
As explicit experimental spectra for 3-Borono-N-(2,3-dimethylphenyl)benzamide are not available, the following section provides predicted and expected characterization data based on the analysis of analogous structures found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzamide and the dimethylphenyl rings. The two methyl groups on the dimethylphenyl ring should appear as singlets in the aliphatic region. The amide proton (N-H) will likely be a broad singlet. The protons on the boronic acid group (-B(OH)₂) may be broad and could exchange with residual water in the NMR solvent.
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¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the amide, the carbon atom bearing the boronic acid group, and the aromatic carbons. The two methyl carbons will appear in the upfield region.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands:
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A broad peak in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibration of the amide and the O-H stretching of the boronic acid.
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A strong absorption band around 1650-1630 cm⁻¹ for the C=O stretching vibration of the amide (Amide I band).
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A band around 1550-1520 cm⁻¹ for the N-H bending vibration (Amide II band).
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Bands in the 1400-1300 cm⁻¹ region are expected for the B-O stretching vibrations.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 270.1. Depending on the ionization conditions, other adducts or fragments may be observed.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a gradient elution using a mixture of water and acetonitrile with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point. The compound should have a characteristic retention time and can be detected by UV absorbance.
Applications in Targeted Protein Degradation
The primary utility of 3-Borono-N-(2,3-dimethylphenyl)benzamide lies in its role as a versatile building block for the synthesis of PROTACs.
Caption: Modular structure of a PROTAC incorporating the subject compound.
The boronic acid functionality allows for its conjugation to other molecular fragments through various chemical reactions, such as the formation of boronate esters. This enables the facile incorporation of the N-(2,3-dimethylphenyl)benzamide scaffold into a larger PROTAC molecule. The dimethylphenyl group can be strategically utilized to enhance binding affinity and selectivity for the target protein through hydrophobic and steric interactions.
Safety and Handling
While a specific safety data sheet (SDS) for 3-Borono-N-(2,3-dimethylphenyl)benzamide was not found, general precautions for handling fine chemicals should be observed. It is recommended to handle the compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Perspectives
3-Borono-N-(2,3-dimethylphenyl)benzamide is a valuable and versatile building block for the synthesis of PROTACs and other bioactive molecules. While detailed, publicly available experimental data on its synthesis and characterization are currently limited, this guide provides a strong foundation for its use based on established chemical principles and data from analogous compounds. As the field of targeted protein degradation continues to expand, it is anticipated that the demand for and the available information on such specialized building blocks will grow, further enabling the development of the next generation of therapeutics.
References
- This guide synthesizes information from a variety of sources on analogous compounds and general chemical principles, as specific liter
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CP Lab Safety. 3-Borono-N-(2, 3-dimethylphenyl)benzamide, min 96%, 100 grams. Available at: [Link]
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PubChem. 3-Borono-N-(2-chloro-4-methylphenyl)benzamide. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Material. Available at: [Link]
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Gowda, B. T., et al. (2009). N-(2,3-Dimethylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(5), o965. Available at: [Link]
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MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]
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ResearchGate. Synthesis and Characterization of 3-Acetoxy-2-methyl-N-(phenyl)benzamide and 3-Acetoxy-2-methyl-N-(4- methylphenyl)benzamide. Available at: [Link]
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ResearchGate. (PDF) N-(2,3-Dimethylphenyl)benzamide. Available at: [Link]
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ResearchGate. (PDF) 2-Chloro-N-(2,3-dimethylphenyl)benzamide. Available at: [Link]
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Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Supporting Information. Available at: [Link]
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